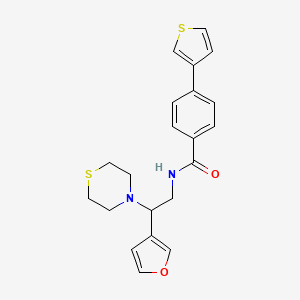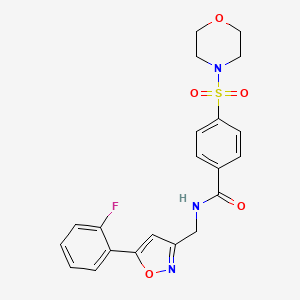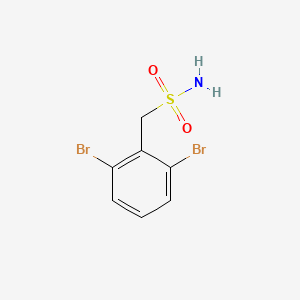![molecular formula C29H31N3O6 B2736284 methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate CAS No. 537700-96-2](/img/structure/B2736284.png)
methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate is a complex organic molecule characterized by its intricate structure that involves multiple functional groups. This compound combines the structural features of benzoisoquinoline and piperazine, indicating potential for significant biological activity and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic synthesis processes:
Starting Materials: Common starting materials might include 4-hydroxybenzoic acid, 1,3-dioxo-1H-benzo[de]isoquinolin, and piperazine derivatives.
Key Steps:
Esterification of 4-hydroxybenzoic acid with methanol to form methyl 4-hydroxybenzoate.
Subsequent reaction with a hydroxylated benzoisoquinoline derivative to introduce the 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl group.
Introduction of the piperazine ring via nucleophilic substitution.
Industrial Production Methods: In an industrial setting, these steps would be scaled up, potentially using continuous flow reactors for improved yield and efficiency. Catalysts and solvents would be optimized to enhance reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound might undergo oxidation, especially at the benzoisoquinoline moiety, altering its electronic properties.
Reduction: Selective reduction could target specific carbonyl groups.
Substitution: The piperazine ring presents multiple sites for nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Chromium trioxide or potassium permanganate could be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various halogenated reagents under basic or acidic conditions can facilitate substitution.
Major Products:
Depending on the reaction, products can range from oxidized or reduced versions of the parent compound to substituted derivatives with modified pharmacological profiles.
Scientific Research Applications
Chemistry:
The compound can serve as a reagent or intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology:
Its structural similarity to biologically active molecules suggests potential as a research tool in studying enzyme interactions or receptor binding.
Medicine:
This compound might be investigated for its potential as a therapeutic agent, particularly in targeting diseases related to its structural motif, such as certain cancers or neurological disorders.
Industry:
Potential use in the synthesis of advanced materials, given its complex chemical structure that may impart unique properties.
Mechanism of Action
Compared to other benzoisoquinoline derivatives or piperazine-containing molecules, methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate is unique in its combined structural features:
Benzoisoquinolines: Typically possess significant biological activity, including anti-cancer properties.
Piperazine Derivatives: Often explored for their psychoactive or antiparasitic effects.
Comparison with Similar Compounds
Isoquinoline derivatives such as berberine.
Other piperazine-based compounds used in medicinal chemistry.
Properties
IUPAC Name |
methyl 4-[3-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-2-hydroxypropoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O6/c1-37-29(36)21-8-10-23(11-9-21)38-19-22(33)18-31-14-12-30(13-15-31)16-17-32-27(34)24-6-2-4-20-5-3-7-25(26(20)24)28(32)35/h2-11,22,33H,12-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCXHBGJTIXRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B2736207.png)



![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(4-ethylphenyl)acetamide](/img/structure/B2736211.png)


![2,4-DIETHYL 5-(9-{[3,5-BIS(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}NONANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2736215.png)
![(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B2736217.png)


![ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2736223.png)
